GW-1100

Übersicht

Beschreibung

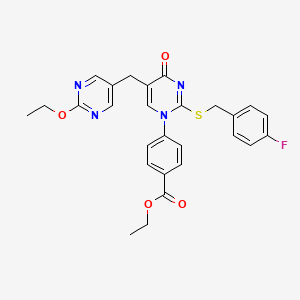

GW1100: ist ein selektiver Antagonist des freien Fettsäure-Rezeptors 1, auch bekannt als G-Protein-gekoppelter Rezeptor 40. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Rolle des freien Fettsäure-Rezeptors 1 in verschiedenen biologischen Prozessen zu untersuchen. Die chemische Struktur von GW1100 beinhaltet einen Pyrimidinylmethyl-Pyrimidinon-Kern, der für seine Aktivität als Rezeptor-Antagonist essentiell ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von GW1100 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrimidinylmethyl-Pyrimidinon-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Pyrimidinonrings: Dies wird typischerweise durch eine Kondensationsreaktion zwischen einem geeigneten Aldehyd und einem Harnstoffderivat erreicht.

Einführung der Ethoxycarbonylphenylgruppe: Dieser Schritt beinhaltet die Reaktion des Pyrimidinon-Zwischenprodukts mit einem Ethoxycarbonylphenylhalogenid unter basischen Bedingungen.

Addition der Fluorbenzylthiogruppe: Dies erfolgt durch eine nucleophile Substitutionsreaktion unter Verwendung eines Fluorbenzylhalogenids und eines Thiol-Derivats.

Endgültige Kupplung mit der Pyrimidinylmethylgruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Pyrimidinylmethylhalogenid unter basischen Bedingungen

Industrielle Produktionsmethoden: Die industrielle Produktion von GW1100 folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies umfasst die Verwendung von hochleistungsfähigen Reaktionen, effizienten Reinigungsverfahren und skalierbaren Reaktionsbedingungen. Der Prozess ist so konzipiert, dass die Reinheit und Konsistenz des Endprodukts sichergestellt wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GW1100 involves multiple steps, starting with the preparation of the pyrimidinylmethyl-pyrimidinone core. The key steps include:

Formation of the pyrimidinone ring: This is typically achieved through a condensation reaction between an appropriate aldehyde and a urea derivative.

Introduction of the ethoxycarbonylphenyl group: This step involves the reaction of the pyrimidinone intermediate with an ethoxycarbonylphenyl halide under basic conditions.

Addition of the fluorobenzylthio group: This is done through a nucleophilic substitution reaction using a fluorobenzyl halide and a thiol derivative.

Final coupling with the pyrimidinylmethyl group: This step involves the reaction of the intermediate with a pyrimidinylmethyl halide under basic conditions

Industrial Production Methods: The industrial production of GW1100 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions. The process is designed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GW1100 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: GW1100 kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Thiole und andere reduzierte Derivate zu bilden.

Substitution: GW1100 kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Fluorbenzyl- und Pyrimidinylmethylpositionen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Thiole, Amine und Halogenide werden unter basischen oder sauren Bedingungen eingesetzt

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und reduzierte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

GW1100 wird in der wissenschaftlichen Forschung häufig eingesetzt, um die Rolle des freien Fettsäure-Rezeptors 1 in verschiedenen biologischen Prozessen zu untersuchen. Einige seiner Anwendungen umfassen:

Chemie: Als Werkzeug zur Untersuchung der Bindung und Aktivität des freien Fettsäure-Rezeptors 1.

Biologie: Einsatz in Studien, die die Rolle des freien Fettsäure-Rezeptors 1 in der zellulären Signaltransduktion und im Stoffwechsel untersuchen.

Medizin: Einsatz in der Forschung an Stoffwechselerkrankungen wie Diabetes, bei denen der freie Fettsäure-Rezeptor 1 eine entscheidende Rolle bei der Insulinsekretion spielt.

Industrie: Einsatz bei der Entwicklung neuer Therapeutika, die auf den freien Fettsäure-Rezeptor 1 abzielen

Wirkmechanismus

GW1100 entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des freien Fettsäure-Rezeptors 1. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der durch langkettige Fettsäuren aktiviert wird. Durch die Blockierung des Rezeptors hemmt GW1100 die nachgeschalteten Signalwege, die normalerweise durch Fettsäuren aktiviert werden. Dazu gehört die Hemmung des Kalziumioneneinstroms und die Unterdrückung der Insulinsekretion in pankreatischen Betazellen .

Wissenschaftliche Forschungsanwendungen

Regulation of Insulin Secretion

GW-1100 has been studied for its role in modulating insulin secretion through GPR40. Research indicates that it can inhibit GPR40-mediated calcium elevations in pancreatic β-cells, thereby affecting insulin release.

- Case Study : In a study involving MIN6 cells, this compound was shown to dose-dependently inhibit calcium influx induced by linoleic acid and GW9508, leading to a reduced insulin secretion response. The pIC50 value for GPR40 inhibition was reported at 6.9 .

Pain Modulation

The compound has also been investigated for its effects on pain-related behaviors in animal models, particularly in inflammatory and neuropathic pain contexts.

- Case Study : A study assessed the impact of intrathecal administration of this compound on carrageenan-induced inflammatory pain. Results showed that this compound significantly reduced pain-like behaviors, indicating its potential utility in pain management strategies .

Inflammation Reduction

This compound's antagonistic action on GPR40 suggests it may play a role in modulating inflammatory responses.

- Data Table: Effects of this compound on Inflammatory Markers

| Treatment | Inflammatory Marker Reduction (%) | Observations |

|---|---|---|

| Control | N/A | Baseline levels |

| This compound (10 μg) | 45% | Significant reduction in cytokines |

| GW9508 (agonist) | N/A | Increased inflammation observed |

This table summarizes findings from studies where this compound was administered alongside inflammatory stimuli, demonstrating its efficacy in reducing inflammation markers compared to controls.

Metabolic Disorders

Research indicates that this compound may have implications for metabolic disorders associated with obesity and type 2 diabetes due to its role in insulin signaling pathways.

Wirkmechanismus

GW1100 exerts its effects by selectively binding to and antagonizing free fatty acid receptor 1. This receptor is a G-protein–coupled receptor that is activated by long-chain fatty acids. By blocking the receptor, GW1100 inhibits the downstream signaling pathways that are normally activated by fatty acids. This includes the inhibition of calcium ion influx and the suppression of insulin secretion in pancreatic beta cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

GW9508: Ein Agonist des freien Fettsäure-Rezeptors 1 und des freien Fettsäure-Rezeptors 4.

TUG-891: Ein selektiver Agonist des freien Fettsäure-Rezeptors 4.

Vergleich:

GW1100 vs. GW9508: Während GW1100 ein Antagonist ist, ist GW9508 ein Agonist des freien Fettsäure-Rezeptors 1. Dies macht GW1100 nützlich für die Untersuchung der hemmenden Wirkungen auf den Rezeptor, während GW9508 zur Untersuchung der Aktivierung des Rezeptors verwendet wird.

GW1100 vs. TUG-891: TUG-891 ist selektiv für den freien Fettsäure-Rezeptor 4, während GW1100 selektiv für den freien Fettsäure-Rezeptor 1 ist. Dies ermöglicht es Forschern, die spezifischen Rollen dieser Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

GW1100 vs. GLPG0974: GLPG0974 zielt auf den freien Fettsäure-Rezeptor 2 ab, während GW1100 auf den freien Fettsäure-Rezeptor 1 abzielt. .

Biologische Aktivität

GW-1100 is a selective antagonist of the G-protein-coupled receptor 40 (GPR40), which plays a significant role in mediating the effects of free fatty acids and is implicated in various physiological processes, including insulin secretion and cellular motility. This article explores the biological activity of this compound, highlighting its mechanism of action, effects on different cell types, and relevant case studies.

GPR40 is activated by long-chain free fatty acids and is notably expressed in pancreatic beta cells, where it enhances glucose-stimulated insulin release. This compound inhibits this receptor, thereby modulating the biological responses associated with its activation.

Key Findings:

- Inhibition of Insulin Release : this compound has been shown to attenuate linoleic acid-induced insulin release in human endothelial cells (ECs) and smooth muscle cells. It specifically inhibits the phosphorylation of ERK and the expression of cyclooxygenase-2 (COX-2), which are critical pathways activated by GPR40 stimulation .

- Calcium Mobilization : In HEK293 cells overexpressing GPR40, this compound effectively blocks the increase in intracellular calcium induced by free fatty acids .

Impact on Cancer Cells

This compound has been investigated for its effects on cancer cell motility and invasion. In studies involving lung cancer cell lines (A549, RLCNR, LL/2), this compound significantly suppressed cell motility and matrix metalloproteinase-2 (MMP-2) activity, suggesting a potential role in inhibiting tumor progression .

Effects on Endothelial Cells

Research indicates that this compound can inhibit the migratory capacity of endothelial cells, which is crucial for processes like wound healing and angiogenesis. This inhibition occurs through the downregulation of signaling pathways associated with cell motility .

Summary Table of Biological Activities

| Cell Type | Effect of this compound | Mechanism |

|---|---|---|

| Pancreatic Beta Cells | Inhibition of insulin release | Blocks GPR40 activation |

| Lung Cancer Cells | Suppression of cell motility and MMP-2 activity | Inhibits GPR40 signaling pathway |

| Endothelial Cells | Reduced migratory capacity | Downregulates ERK phosphorylation and COX-2 expression |

Study 1: Insulin Secretion Modulation

In a controlled study examining the effects of this compound on insulin secretion, researchers found that treatment with this compound prior to exposure to linoleic acid led to a significant reduction in insulin release compared to controls. This underscores the potential therapeutic implications for conditions like type 2 diabetes where GPR40 activity is dysregulated.

Study 2: Tumor Progression in Lung Cancer

A detailed investigation into lung cancer cells revealed that this compound not only inhibited cell motility but also affected the expression levels of GPR120 and GPR40 after cisplatin treatment. This suggests that targeting GPR40 with antagonists like this compound could enhance the efficacy of existing cancer therapies by reducing metastatic potential .

Q & A

Q. What is the molecular mechanism by which GW-1100 antagonizes GPR40 in insulin secretion studies?

Basic Research Question

this compound selectively inhibits GPR40-mediated intracellular calcium (Ca²⁺) elevation by binding to the receptor and blocking agonist-induced signaling. In vitro studies demonstrate that this compound dose-dependently reduces Ca²⁺ mobilization in CHO-K1 cells expressing GPR40 when stimulated by agonists like GW9508 or linoleic acid. At 1 µM, it induces a rightward shift in the concentration-response curve (pEC50 reduction from 7.17 to 6.79), while concentrations ≥3 µM significantly suppress maximal Ca²⁺ responses . This suggests non-competitive antagonism at higher doses.

Methodological Insight : Use calcium-sensitive fluorescent dyes (e.g., Fluo-4) in live-cell imaging or plate readers to quantify intracellular Ca²⁺ changes. Include vehicle controls (e.g., 0.1% DMSO) to isolate this compound-specific effects .

Q. What in vitro models are validated for studying this compound's activity on GPR40?

Basic Research Question

Common models include:

- CHO-K1 cells stably transfected with bovine GPR40 (CHO-K1/bFFAR1), used to assess this compound's inhibition of GW9508- or fatty acid-induced Ca²⁺ flux .

- Human neutrophils , where this compound reduces ligand-induced Ca²⁺ signaling, supporting its role in inflammatory pathways linked to GPR40 .

Protocol Note : Pre-incubate cells with 10 µM this compound for 15 minutes before agonist stimulation. Normalize data to baseline Ca²⁺ levels and calculate AUC (60–150 s) for statistical comparisons .

Q. How can researchers resolve contradictory data on this compound's efficacy across cellular contexts?

Advanced Research Question

Discrepancies may arise from cell-specific GPR40 expression levels, agonist potency, or off-target effects. For example, this compound fully reverses GW9508-mediated insulin secretion in MIN6 cells but only partially inhibits linoleic acid effects, likely due to differential ligand-receptor binding kinetics .

Methodological Solutions :

- Conduct receptor saturation binding assays to confirm this compound’s affinity in new cell lines.

- Use CRISPR/Cas9 to knockout GPR40 and validate target specificity .

- Control for batch-to-batch variability in compound purity (>98% recommended) .

Q. What methodological considerations are critical for dose-response experiments with this compound?

Advanced Research Question

- Concentration Range : Test 0.1–10 µM to capture both competitive (rightward EC50 shift) and non-competitive (maximal response suppression) effects .

- Statistical Analysis : Apply nonlinear regression models (e.g., Schild plot for antagonist potency) and report pIC50/pEC50 values with SEM .

- Reproducibility : Replicate experiments ≥3 times and include internal controls (e.g., GPR120-expressing cells) to confirm selectivity .

Q. What protocols ensure this compound solution stability during experiments?

Basic Research Question

- Solubility : Prepare stock solutions in DMSO (10 mM) to avoid precipitation; dilute in assay buffers immediately before use .

- Storage : Aliquot and store at -20°C in light-protected, airtight vials. Avoid freeze-thaw cycles (>3) to prevent degradation .

- Purity Verification : Use HPLC or LC-MS to confirm compound integrity post-reconstitution .

Q. How does this compound's reverse agonist activity influence experimental outcomes compared to pure antagonists?

Advanced Research Question

Unlike neutral antagonists, this compound exhibits inverse agonism, suppressing basal GPR40 activity in the absence of agonists. This is critical in systems with constitutive receptor signaling. For example, in Ishikawa cells, this compound alone does not alter proliferation, but co-treatment with GW9508 reveals GPR120-specific effects .

Methodological Implication : Include baseline activity measurements (no agonist) to distinguish inverse agonism from antagonism .

Q. What validated assays confirm this compound's selectivity for GPR40 over GPR120?

Basic Research Question

this compound’s selectivity is confirmed via:

- Calcium Mobilization Assays : It inhibits GPR40-mediated Ca²⁺ flux (induced by GW9508) but not GPR120 responses in dual-transfected cell lines .

- Radioligand Binding : Competitive binding studies using [³H]-labeled GPR40 agonists show no displacement by this compound in GPR120-expressing cells .

Protocol : Use GPR120-specific agonists (e.g., TUG-891) as positive controls .

Q. What statistical approaches are recommended for analyzing this compound's non-linear dose-response effects?

Advanced Research Question

- Model Fitting : Use a four-parameter logistic curve (4PL) to fit sigmoidal dose-response data, accounting for Hill slope and baseline drift .

- Handling Non-Linearity : For suppressed maximal responses, apply the Gaddum equation for non-competitive antagonism and report IC50 shifts .

- Data Reporting : Include raw data tables in appendices and processed data (normalized to control) in main figures to avoid redundancy .

Eigenschaften

IUPAC Name |

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPNCCWOTBBVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470686 | |

| Record name | GW-1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306974-70-9 | |

| Record name | GW-1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.